molecular formula C9H20N3OP B14594775 N-Ethyl-N',N',N'',N''-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide CAS No. 59950-91-3

N-Ethyl-N',N',N'',N''-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide

Cat. No.: B14594775
CAS No.: 59950-91-3
M. Wt: 217.25 g/mol
InChI Key: DETZZVPMDQPJIC-UHFFFAOYSA-N
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Description

N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is a complex organic compound that belongs to the class of phosphoric triamides. This compound is characterized by the presence of multiple nitrogen and phosphorus atoms, along with ethyl, methyl, and propynyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’,N’,N’‘,N’‘-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide typically involves the reaction of N-ethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the propynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced forms of the compound with hydrogenated groups.

    Substitution: New compounds with substituted groups replacing the propynyl group.

Scientific Research Applications

N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of multiple nitrogen and phosphorus atoms allows it to form stable complexes with metal ions, which can further modulate its activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylphosphoric triamide
  • N,N-Diethylphosphoric triamide
  • N,N-Dipropylphosphoric triamide

Uniqueness

N-Ethyl-N’,N’,N’‘,N’'-tetramethyl-N-prop-2-yn-1-ylphosphoric triamide is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired.

Properties

CAS No.

59950-91-3

Molecular Formula

C9H20N3OP

Molecular Weight

217.25 g/mol

IUPAC Name

N-[bis(dimethylamino)phosphoryl]-N-ethylprop-2-yn-1-amine

InChI

InChI=1S/C9H20N3OP/c1-7-9-12(8-2)14(13,10(3)4)11(5)6/h1H,8-9H2,2-6H3

InChI Key

DETZZVPMDQPJIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#C)P(=O)(N(C)C)N(C)C

Origin of Product

United States

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